molecular formula C16H18O2 B10848288 [1,1'-Biphenyl]-4,4'-diol, 3,3',5,5'-tetramethyl- CAS No. 77151-67-8

[1,1'-Biphenyl]-4,4'-diol, 3,3',5,5'-tetramethyl-

Cat. No.: B10848288
CAS No.: 77151-67-8
M. Wt: 242.31 g/mol
InChI Key: YGYPMFPGZQPETF-UHFFFAOYSA-N
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Description

[1,1’-Biphenyl]-4,4’-diol, 3,3’,5,5’-tetramethyl- is an organic compound with the molecular formula C16H20O2. This compound is known for its unique structure, which consists of two benzene rings connected by a single bond, with hydroxyl groups at the 4 and 4’ positions and methyl groups at the 3, 3’, 5, and 5’ positions. It is used in various scientific and industrial applications due to its chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [1,1’-Biphenyl]-4,4’-diol, 3,3’,5,5’-tetramethyl- typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 3,3’,5,5’-tetramethylbiphenyl.

    Oxidation: The biphenyl compound undergoes oxidation to introduce hydroxyl groups at the 4 and 4’ positions.

    Purification: The resulting product is purified through recrystallization or chromatography to obtain the desired compound with high purity.

Industrial Production Methods

In an industrial setting, the production of [1,1’-Biphenyl]-4,4’-diol, 3,3’,5,5’-tetramethyl- may involve large-scale oxidation processes using continuous flow reactors. These reactors allow for precise control of reaction conditions, leading to higher yields and consistent product quality .

Chemical Reactions Analysis

Types of Reactions

[1,1’-Biphenyl]-4,4’-diol, 3,3’,5,5’-tetramethyl- undergoes various chemical reactions, including:

    Oxidation: The compound can be further oxidized to form quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the hydroxyl groups to hydrogen atoms, yielding the corresponding biphenyl compound.

    Substitution: Electrophilic substitution reactions can introduce different functional groups at the available positions on the benzene rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in an alkaline medium.

    Reduction: Hydrogen gas (H2) with a palladium catalyst.

    Substitution: Halogenating agents like bromine (Br2) or chlorinating agents like thionyl chloride (SOCl2).

Major Products

    Oxidation: Quinones or other oxidized biphenyl derivatives.

    Reduction: 3,3’,5,5’-tetramethylbiphenyl.

    Substitution: Halogenated biphenyl compounds.

Mechanism of Action

The mechanism of action of [1,1’-Biphenyl]-4,4’-diol, 3,3’,5,5’-tetramethyl- involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

[1,1’-Biphenyl]-4,4’-diol, 3,3’,5,5’-tetramethyl- is unique due to its specific arrangement of hydroxyl and methyl groups, which imparts distinct chemical properties and reactivity compared to its analogs. This uniqueness makes it valuable in specialized applications in scientific research and industry .

Properties

IUPAC Name

4-(4-hydroxy-3,5-dimethylphenyl)-2,6-dimethylphenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18O2/c1-9-5-13(6-10(2)15(9)17)14-7-11(3)16(18)12(4)8-14/h5-8,17-18H,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YGYPMFPGZQPETF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1O)C)C2=CC(=C(C(=C2)C)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID5062396
Record name [1,1'-Biphenyl]-4,4'-diol, 3,3',5,5'-tetramethyl-
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Molecular Weight

242.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2417-04-1
Record name 3,3′,5,5′-Tetramethyl[1,1′-biphenyl]-4,4′-diol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2417-04-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
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Record name 3,3',5,5'-Tetramethyl(1,1'-biphenyl)-4,4'-diol
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2417-04-1
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Record name [1,1'-Biphenyl]-4,4'-diol, 3,3',5,5'-tetramethyl-
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Record name [1,1'-Biphenyl]-4,4'-diol, 3,3',5,5'-tetramethyl-
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3,3′,5,5′-Tetramethyl[1,1′-biphenyl]-4,4′-diol
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